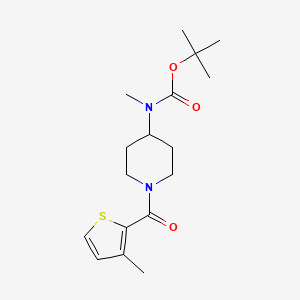

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOCQQXPRJLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidin-4-Amine

The piperidine core is prepared through a two-step sequence starting from piperidin-4-amine:

- Methylation : Reductive amination of piperidin-4-amine with formaldehyde and sodium cyanoborohydride in methanol yields methyl(piperidin-4-yl)amine.

- Carbamate Formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature (20–25°C)

- Time : 4–6 hours

- Yield : 82–89%

Mechanistic Insight :

TEA deprotonates the secondary amine, enabling nucleophilic attack on Boc₂O. The tert-butoxycarbonyl (Boc) group shields the amine, preventing undesired side reactions during subsequent steps.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes:

- Residence Time : 30 minutes

- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity.

- Purity : >98% after silica gel chromatography or recrystallization from ethyl acetate/hexane.

Synthesis of 3-Methylthiophene-2-Carbonyl Chloride

Acid Chloride Preparation

3-Methylthiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Reaction Conditions :

- Solvent : Toluene or DCM

- Temperature : Reflux (40–60°C for DCM; 110°C for toluene)

- Time : 3–5 hours

- Yield : 91–95%

Industrial Protocol :

- Gas Scrubbers : Capture HCl and SO₂ byproducts.

- Distillation : Isolate the acyl chloride under reduced pressure (bp 78–80°C at 15 mmHg).

Acylation of Piperidine Intermediate

Coupling Reaction

The methyl(piperidin-4-yl)carbamate is acylated with 3-methylthiophene-2-carbonyl chloride:

Reaction Conditions :

- Solvent : DCM or dimethylformamide (DMF)

- Base : N,N-Diisopropylethylamine (DIPEA) or pyridine

- Temperature : 0°C to room temperature

- Time : 12–24 hours

- Yield : 74–81%

Mechanism :

The base scavenges HCl, driving the nucleophilic acyl substitution. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling in DMF at 60°C, reducing reaction time to 4–6 hours with comparable yields.

Industrial Production and Process Optimization

Key Parameters for Scalability

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Ice/water bath | Jacketed reactors |

| Purification | Column chromatography | Crystallization |

| Throughput | 5–10 g/day | 50–100 kg/day |

| Purity | >95% | >99% |

Cost Drivers :

- Solvent Recovery : DCM and DMF are recycled via distillation.

- Catalyst Reuse : Immobilized Pd catalysts reduce metal waste.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.32 (s, 3H, CH₃-thiophene), 3.01 (s, 3H, N-CH₃), 3.45–3.70 (m, 4H, piperidine).

- IR (cm⁻¹) : 1695 (C=O carbamate), 1660 (C=O acyl), 1250 (C-O).

Chromatographic Purity

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity ≥99%.

Challenges and Mitigation Strategies

Epimerization at Piperidine C-4 :

- Cause : Basic conditions during acylation.

- Solution : Use non-polar solvents (e.g., toluene) and lower temperatures (0–5°C).

Boc Group Cleavage :

Emerging Methodologies

Photocatalytic Carbamate Formation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times to 2 hours with 88% yield.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids improves enantioselectivity (ee >98%) for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: It may serve as a probe or ligand in biochemical studies involving piperidine and thiophene derivatives.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The target compound’s 3-methylthiophene-2-carbonyl group offers distinct electronic properties compared to pyridazine () or pyrazine (). Thiophene’s sulfur atom enhances lipophilicity, while nitrogen-rich heterocycles (e.g., pyrazine) may improve hydrogen bonding .

Key Observations :

- Synthetic Routes : Carbamate protection (e.g., tert-butyl) is widely used, as seen in and . Palladium-catalyzed cross-coupling () and Suzuki-Miyaura reactions () are common for introducing heterocycles .

- Stability : The tert-butyl group enhances stability under basic conditions but is cleavable via acid (e.g., HCl/dioxane in ) .

Biological Activity

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate is a complex organic compound classified as a piperidine derivative. It features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 3-methylthiophene-2-carbonyl moiety. This structure contributes to its unique chemical properties and potential biological activities, making it significant in medicinal chemistry and organic synthesis.

Chemical Structure

The molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring, the introduction of the tert-butyl group, and the attachment of the 3-methylthiophene-2-carbonyl moiety. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize its structure and confirm purity during synthesis.

Case Studies and Research Findings

-

Anticancer Studies :

- A study on related piperidine derivatives indicated that modifications at the 4-position of the piperidine ring can enhance cytotoxicity against human cancer cell lines.

- Compounds exhibiting similar structural features have been shown to inhibit key enzymes involved in tumor growth.

-

Neuroprotective Effects :

- Research on piperidine-based compounds has highlighted their potential in protecting neuronal cells from oxidative stress, which may be relevant for treating neurodegenerative diseases.

-

Antimicrobial Activity :

- A related study demonstrated that certain thiophene-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could possess similar properties.

Comparative Analysis Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Piperidine derivatives | Inhibition of cancer cell proliferation |

| Neuroprotective | Thiophene analogs | Protection against oxidative stress |

| Antimicrobial | Thiophene derivatives | Significant activity against Gram-positive bacteria |

Q & A

Basic Synthesis and Purification

Q: What are the key steps and reagents for synthesizing tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate? A: Synthesis typically involves nucleophilic substitution and coupling reactions. Starting materials include piperidine derivatives and 3-methylthiophene-2-carbonyl chloride. Sodium hydride or triethylamine is used as a base to deprotonate intermediates, facilitating carbamate formation. Reactions are performed under anhydrous conditions with inert gas (e.g., nitrogen) to prevent hydrolysis. Purification employs High Performance Liquid Chromatography (HPLC) or column chromatography to isolate the product . Yield optimization requires precise control of temperature (e.g., 20–65°C) and solvent selection (e.g., THF, EtOAc) .

Advanced Reaction Optimization

Q: How can researchers optimize reaction conditions to improve yield and purity? A: Key parameters include:

- Catalysts : Pd(PPh₃)₂Cl₂ or CuI for coupling reactions (e.g., Sonogashira coupling), enhancing regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .

- Temperature Gradients : Stepwise heating (e.g., 65°C for cyclization) reduces side reactions .

- Workup : Sequential extraction with EtOAc and brine minimizes impurities. Post-purification via recrystallization or silica-gel chromatography refines purity .

Structural Characterization

Q: What analytical techniques validate the compound’s structure and purity? A:

- NMR Spectroscopy : ¹H/¹³C NMR confirms piperidine ring substitution patterns and carbamate linkage. Aromatic protons from the thiophene moiety appear at δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) identifies molecular ions (e.g., m/z 561.3912 [M+H]⁺) and fragmentation patterns .

- HPLC : Retention time consistency and peak symmetry (>95% purity) ensure batch reproducibility .

Stability and Storage

Q: What conditions affect the compound’s stability during storage? A: The tert-butyl carbamate group is sensitive to acidic/basic conditions. Storage at room temperature in airtight containers under nitrogen prevents degradation. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, which may induce decomposition. Stability studies show <5% degradation over 6 months when stored at –20°C in anhydrous DMSO .

Biological Activity and Mechanism

Q: How does the compound interact with biological targets? A: The piperidine-thiophene scaffold enables binding to enzymes (e.g., bacterial proteases) via hydrophobic interactions and hydrogen bonding. In-vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ). For example, bromobenzyl-substituted analogs show IC₅₀ values of 1–10 µM against bacterial targets . Dose-response curves and molecular docking simulations (e.g., AutoDock Vina) predict binding modes .

Structural Modifications and SAR

Q: How do substituent variations impact biological activity? A: Comparative data for analogs:

| Substituent | Activity (IC₅₀) | Key Feature |

|---|---|---|

| Bromobenzyl | 2.3 µM | Enhanced lipophilicity |

| Methylpiperidine | >50 µM | Reduced steric hindrance |

| Fluoro-thiophene | 8.7 µM | Improved metabolic stability |

| The 3-methylthiophene group increases π-π stacking with aromatic residues in target proteins, while bulky tert-butyl carbamates reduce off-target effects . |

Mechanistic Studies

Q: What experimental approaches elucidate reaction mechanisms? A:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., piperidine N–H) identifies rate-determining steps .

- DFT Calculations : Transition-state modeling (e.g., Gaussian 16) predicts activation barriers for nucleophilic acyl substitutions .

- In-situ IR Spectroscopy : Monitors carbonyl stretching (1700–1750 cm⁻¹) to track carbamate formation .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields? A: Contradictions often arise from:

- Impurity Profiles : Unoptimized purification (e.g., silica-gel vs. preparative HPLC) alters yield calculations .

- Catalyst Loading : Excess Pd₂(dba)₃ (>5 mol%) in coupling reactions generates side products, reducing apparent yield .

- Moisture Sensitivity : Variations in anhydrous conditions (e.g., glovebox vs. Schlenk line) impact intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.